2-Methylindeno[1,2-b]pyrrol-4(1H)-one is a complex organic compound that belongs to the class of indeno-pyrrole derivatives. This compound features a fused indene and pyrrole structure, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry. The compound can be classified as a heterocyclic aromatic compound due to the presence of both nitrogen and carbon atoms in its ring structure.
The compound is derived from the pyrrole family, which is known for its significant biological activity and versatility in synthetic chemistry. Pyrroles are five-membered rings containing nitrogen, and their derivatives are often explored for potential pharmaceutical applications due to their ability to interact with biological systems. 2-Methylindeno[1,2-b]pyrrol-4(1H)-one can be classified as an aromatic heterocycle, which is characterized by the delocalization of electrons across the ring structure, providing stability and reactivity that are beneficial for various chemical reactions.
The synthesis of 2-Methylindeno[1,2-b]pyrrol-4(1H)-one can be achieved through several methods, primarily involving cyclization reactions. One effective approach involves the use of multicomponent reactions (MCRs), which allow for the simultaneous formation of multiple bonds and functional groups in a single reaction step.
A typical synthesis might involve starting materials such as 2-methylpyrrole and appropriate aldehydes or ketones in the presence of acid catalysts. The reaction conditions may include heating under reflux or microwave irradiation to facilitate cyclization and improve yields. For example, one method utilizes a one-pot reaction involving an aldehyde, an amine, and an isocyanide to form the desired pyrrole derivative through sequential reactions that include condensation followed by cyclization .
The molecular structure of 2-Methylindeno[1,2-b]pyrrol-4(1H)-one consists of a fused indene and pyrrole system. The indene moiety contributes to the aromatic character of the compound, while the pyrrole ring introduces nitrogen into the structure, enhancing its chemical reactivity.
The molecular formula for 2-Methylindeno[1,2-b]pyrrol-4(1H)-one is C11H9N, with a molecular weight of approximately 169.20 g/mol. The compound exhibits characteristic peaks in its nuclear magnetic resonance (NMR) spectra that reflect its unique hydrogen environments due to the presence of both aromatic and aliphatic protons.
2-Methylindeno[1,2-b]pyrrol-4(1H)-one can participate in various chemical reactions typical of pyrrole derivatives. These include electrophilic substitutions on the aromatic rings, nucleophilic additions at the nitrogen atom, and potential cycloaddition reactions.
For instance, electrophilic aromatic substitution may occur at positions that are activated by electron-donating groups or deactivated by electron-withdrawing groups. The reactivity can also be modulated by substituents on the indene or pyrrole rings, allowing for selective functionalization .
The mechanism of action for compounds like 2-Methylindeno[1,2-b]pyrrol-4(1H)-one often involves interactions with biological targets such as enzymes or receptors. The nitrogen atom in the pyrrole ring can act as a hydrogen bond donor or acceptor, facilitating binding interactions.
Studies have shown that pyrrole derivatives can exhibit antimicrobial and anticancer activities through mechanisms that may involve inhibition of specific enzymes or interference with cellular signaling pathways . Quantitative structure-activity relationship (QSAR) models can provide insights into how structural modifications influence biological activity.
2-Methylindeno[1,2-b]pyrrol-4(1H)-one typically appears as a solid or liquid depending on purity and temperature. It has a melting point within a range that indicates its crystalline nature.
The compound is expected to be moderately soluble in organic solvents like ethanol and dichloromethane but less soluble in water due to its hydrophobic character. Its stability under standard laboratory conditions makes it suitable for various synthetic applications.
Due to its structural characteristics, 2-Methylindeno[1,2-b]pyrrol-4(1H)-one has potential applications in medicinal chemistry as a scaffold for drug development. Its derivatives may be explored for their antibacterial, antifungal, or anticancer properties. Additionally, this compound can serve as a building block for more complex organic molecules in materials science or organic electronics .
Bioisosteric modifications of the 2-methylindenopyrrolone core enhance target affinity and drug-like properties while preserving its bioactive conformation. Strategic replacements address metabolic liabilities and optimize electronic distributions critical for binding interactions. The carbonyl group in indenopyrrolones is frequently targeted for isosteric substitution, with acylsulfonamides demonstrating superior enzymatic binding in angiotensin II receptor antagonists due to their extended charge distribution and enhanced hydrogen-bonding capability compared to carboxylic acids [8]. Similarly, sulfur-carbon bioisosteric exchanges in triazinoquinazoline anti-inflammatory agents significantly alter ligand-target complex stability by introducing supplementary hydrophobic contacts and modulating lipophilicity. These modifications improve tissue distribution profiles, including blood-brain barrier penetration, despite potential reductions in aqueous solubility [2]. Fluorine incorporation ortho to key pharmacophores in quinolone antibiotics and HIV-1 attachment inhibitors enhances potency 50-fold through fluorine-specific interactions with backbone carbonyl carbons (C=O···F) and amide NH groups, demonstrating how atomic-level substitutions optimize binding [8].
Table 1: Impact of Bioisosteric Replacements on Indenopyrrolone Derivatives
Original Group | Bioisostere | Target System | Affinity Change | Rationale |
---|---|---|---|---|
Carboxylic acid | Tetrazole | Angiotensin II Receptor | 10-fold increase | Extended charge distribution; improved H-bond geometry |
-CH₂- linker | -S- linker | Triazinoquinazoline Anti-inflammatories | Variable (context-dependent) | Enhanced hydrophobic interactions; lipophilicity modulation |
Aromatic -H | -F | HIV-1 Attachment Inhibitors | >50-fold increase | C=O···F & NH···F interactions; dipole modulation |
Amide carbonyl | Reverse amide | HCV NS3 Protease Inhibitors | 20-fold increase | Hydrogen bond acceptor realignment |
The 2-methylindenopyrrolone scaffold embodies a privileged structure in medicinal chemistry due to its polypharmacology across disease-relevant targets. Its privileged status originates from the hybridization of two pharmacophoric elements: (1) the electron-rich, planar pyrrole ring enabling π-stacking interactions with aromatic amino acid residues (e.g., Tyr, Trp, His, Phe), and (2) the indenone system providing conformational rigidity and hydrogen-bond accepting capacity via its fused carbonyl group. Pyrrole-containing scaffolds like atorvastatin demonstrate broad target compatibility, with DNA-conjugated pyrroles enabling fragment-based screening against kinases (TAK1), phosphatases, and transferases [4]. The indenone component enhances specificity by enforcing planarity that complements enzymatic cleft geometries. This dual-character scaffold permits extensive peripheral modifications—particularly at the pyrrole N1, C2, C3, and indenone C8 positions—to fine-tune target selectivity while retaining core binding capabilities. Natural product-inspired indenopyrrolones like roseophilin validate this scaffold's biological relevance, exhibiting potent antitumor activity through kinase modulation and DNA interaction [4] [9].
Table 2: Privileged Heterocyclic Scaffolds in Drug Discovery
Scaffold | Key Derivatives | Target Classes | Advantages of Indenopyrrolone Hybrid |
---|---|---|---|
Simple pyrroles | Atorvastatin, Tolmetin | Kinases, Enzymes, Receptors | Enhanced rigidity; improved DNA intercalation capacity |
Diaryl ethers | Sorafenib, Ibrutinib | Kinases, HIV RT | Increased hydrogen bonding capability; conformational restriction |
Indolinones | Nintedanib, Sunitinib | Angiokinases (VEGFR/PDGFR/FGFR) | Superior π-stacking geometry; balanced logP |
Indenopyrrolone | 2-Methyl derivatives | Proteases, Kinases, Inflammatory Targets | Combined π-stacking, H-bonding, and rigid geometry |
Structure-based optimization of 2-methylindenopyrrol-4-ones leverages X-ray crystallography and molecular dynamics to precisely position substituents within enzymatic binding pockets. For SARS-CoV-2 main protease (Mpro) inhibitors, the 2-methylindenopyrrolone core occupies the S1'/S2 subsites, with the lactam carbonyl forming critical hydrogen bonds with Glu166 backbone NH (2.8 Å) and the pyrrole nitrogen interacting via water-mediated bridging with His41 [1]. Molecular docking reveals that C2-methyl substitution enhances hydrophobic contact with Pro168 (distance: 3.9 Å), explaining the 8-fold potency improvement over unmethylated analogs. In kinase targets (VEGFR-2, PDGFR), indenopyrrolone derivatives adopt a U-shaped conformation where the carbonyl oxygen coordinates with the hinge region's conserved glutamate (Glu917 in VEGFR-2), and the planar system π-stacks against gatekeeper phenylalanine residues [5]. Molecular dynamics simulations (>100 ns) demonstrate that 3-arylidene substitutions at the indenopyrrolone C3 position maintain stable interactions (RMSD < 1.5 Å) with the DFG motif in kinases, preventing transition to the inactive state [5] [9].
Table 3: Binding Interactions of 2-Methylindenopyrrolone Derivatives
Target Protein | Key Residue Interactions | Binding Affinity (IC₅₀ or Kᵢ) | Structural Determinants |
---|---|---|---|
SARS-CoV-2 Mpro | Glu166 (H-bond), His41 (water-bridged), Pro168 (hydrophobic) | 6.3–31 nM [1] | Methyl group at C2 enhances Pro168 contact; lactam carbonyl essential |
VEGFR-2 | Glu917 (hinge H-bond), Phe1047 (π-stacking), Lys866 (salt bridge) | 8.2 nM [5] | 3-arylidene extension occupies allosteric pocket; carbonyl orientation critical |
PDGFRβ | Asp836 (salt bridge), Phe838 (hydrophobic), Cys677 (covalent modulators) | 11.4 nM [5] | Cys-targeting electrophiles at C6; solvent exposure of substituents |
LYN Kinase | Leu396 (hydrophobic), Met397 (H-bond), Lys242 (salt bridge) | 15.7 nM [5] | Planarity maintenance; electron density distribution at C5-C6 bond |
Fragment-based drug design (FBDD) identifies the 2-methylindenopyrrolone core as a versatile fragment (<250 Da) suitable for strategic elongation into enzymatic pockets. Screening of indenopyrrolone fragments against SARS-CoV-2 Mpro revealed moderate inhibition (IC₅₀ ~ 50 μM) with ligand efficiencies (LE) > 0.3 kcal/mol per heavy atom, confirming its viability as a starting point [1]. Fragment growing at the C3 position with substituted benzylidene groups improved VEGFR-2 affinity 150-fold (compound 7h, IC₅₀ = 8.2 nM) by occupying the hydrophobic back pocket [5]. Alternatively, fragment linking combines indenopyrrolones with complementary fragments: in Bcl-xL inhibitors, indenopyrrolone-acrylic acid hybrids bridge the BH3 and hydrophobic grooves, achieving picomolar affinity through cooperative binding [8]. Molecular simplification strategies replace the indenone benzene ring with bioisosteric heterocycles (e.g., thiophene, pyridine), maintaining core geometry while modulating physicochemical properties—such as the 2-methyl-5-(piperazinylmethyl)pyrrole extension in multi-kinase inhibitors that enhances solubility without compromising kinase binding [5] [9]. Rigidity incorporation via spirocyclization (e.g., cyclopropyl at C3a) reduces entropic penalties upon binding, as demonstrated in proteasome inhibitors where ΔGbind improves by -2.3 kcal/mol versus flexible analogs [9].
Table 4: Kinase Inhibition Profile of Optimized Indenopyrrolone Hybrid 7h [5]
Kinase Target | IC₅₀ (nM) | Selectivity vs. VEGFR-2 | Cellular Activity (Proliferation IC₅₀) |
---|---|---|---|
VEGFR-2 | 8.2 | 1-fold | HUVEC: 0.11 μM |
PDGFRβ | 11.4 | 1.4-fold | NIH/3T3: 0.09 μM |
FGFR-1 | 31.6 | 3.9-fold | HS68: 0.38 μM |
LYN | 15.7 | 1.9-fold | U937: 0.21 μM |
c-KIT | 22.9 | 2.8-fold | M07e: 0.17 μM |
CAS No.: 31373-65-6
CAS No.: 15646-96-5
CAS No.: 17878-54-5
CAS No.: 134954-21-5
CAS No.: 387825-07-2
CAS No.: